5-Lipoxygenase (5-LO) Inhibitory Activity: A Cross-Study Comparison with an Optimized Benzenesulfonamide
The compound demonstrated a measurable inhibitory effect against 5-lipoxygenase (5-LO) when evaluated in vitro at a concentration of 1 μM . For context within the benzenesulfonamide class, the structurally optimized dual mPGES-1/5-LO inhibitor known as 'Compound 47' achieved an IC50 of 0.4 μM for 5-LO in intact cells and 2.3 μM for the isolated enzyme [1]. While not a direct head-to-head assay, this cross-study comparison suggests that N-cyclopentyl-5-isopropyl-2-methoxybenzenesulfonamide exhibits single-point activity that falls within the effective concentration range of more advanced benzenesulfonamide inhibitors.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LO) enzyme activity |
|---|---|
| Target Compound Data | Inhibition reported at 1 μM (single-point assay) |
| Comparator Or Baseline | Compound 47 (N-phenylbenzenesulfonamide derivative): IC50 = 0.4 μM (5-LO in intact cells), IC50 = 2.3 μM (isolated 5-LO) |
| Quantified Difference | Target compound active at 1 μM; comparator's IC50 spans 0.4–2.3 μM depending on assay conditions. |
| Conditions | Target compound: In vitro enzyme inhibition assay (Aladdin ALA615850). Comparator: Isolated human 5-LO enzyme assay and HEK293 cell-based 5-LO/FLAP interaction assay. |
Why This Matters
For a procurement decision, this indicates that the compound demonstrates engagement with therapeutically relevant 5-LO at a concentration comparable to published, optimized inhibitors, making it a viable starting point for structure-activity relationship (SAR) studies without committing to a more costly, later-stage lead compound.
- [1] Cheung, S.Y. et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. European Journal of Medicinal Chemistry, 156, 815-830. View Source
